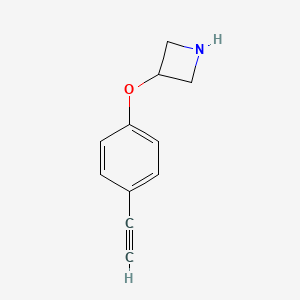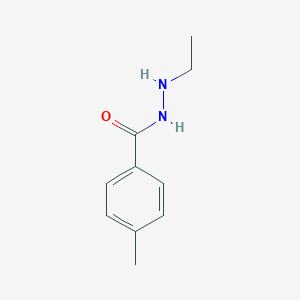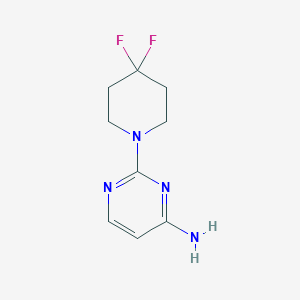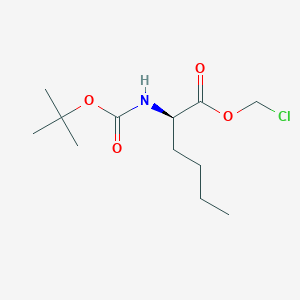
3-(4-Ethynylphenoxy)azetidine
概要
説明
Synthesis Analysis
The synthesis of azetidines, such as 3-(4-Ethynylphenoxy)azetidine, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are building blocks for polyamines by anionic and cationic ring-opening polymerization .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学的研究の応用
Synthesis and Chemical Properties
- Azetidine derivatives, including those similar to 3-(4-Ethynylphenoxy)azetidine, are synthesized through various chemical reactions and are evaluated for their potential in drug discovery due to their unique structural and chemical properties. These compounds are integral in the development of therapeutic agents owing to their reactivity and ability to interact with biological systems (Ye, He, & Zhang, 2011).
- Research has demonstrated the utility of azetidine and its derivatives in creating compounds with antioxidant activity, showcasing their significance in developing agents with potential health benefits (Nagavolu et al., 2017).
Medicinal Chemistry and Drug Discovery
- Azetidine compounds are explored for their applications in drug discovery, particularly due to their structural similarity to natural products and biological compounds. Their synthesis facilitates the development of novel therapeutic agents with potential activity against various diseases (Stankovic et al., 2013).
- The versatility of azetidine derivatives in synthesizing functionalized compounds is highlighted by their application in creating a range of biologically active molecules. This includes their use in synthesizing polyhydroxylated azetidine iminosugars, indicating their potential in developing treatments for diseases requiring glycosidase inhibition (Lawande et al., 2015).
Pharmaceutical Applications
- Azetidine derivatives are investigated for their pharmacological activities, including acting as dopamine antagonists. Such studies underscore the potential of azetidine-based compounds in treating conditions related to dopaminergic signaling (Metkar, Bhatia, & Desai, 2013).
- The structural modification of nucleoside analogs with azetidine moieties, such as the inclusion of 4'-C-ethynyl groups, demonstrates improved anti-HIV activity with reduced cytotoxicity. This highlights the critical role of azetidine derivatives in enhancing the therapeutic profiles of antiviral drugs (Dutschman et al., 2004).
作用機序
Target of action
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The specific targets of “3-(4-Ethynylphenoxy)azetidine” would depend on its specific structure and functional groups, which could interact with various biological targets.
Mode of action
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The specific mode of action of “this compound” would depend on its interaction with its biological targets.
Biochemical pathways
Azetidines can be involved in various biochemical pathways depending on their specific structure and functional groups. They can act as motifs in drug discovery, polymerization, and chiral templates .
Pharmacokinetics
The ADME properties of “this compound” would depend on its specific structure and functional groups. Azetidines, in general, are known for their stability and unique reactivity .
Safety and Hazards
将来の方向性
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The synthesis, reactivity, and application of azetidines have been published in the last years, and they are being used as motifs in drug discovery, polymerization, and chiral templates .
生化学分析
Biochemical Properties
3-(4-Ethynylphenoxy)azetidine plays a significant role in various biochemical reactions due to its reactive azetidine ring. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, thereby affecting protein function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell. Furthermore, the compound’s ability to form covalent adducts with proteins can disrupt normal cellular processes, leading to cytotoxic effects in some cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to enzyme inhibition or activation . For instance, the compound can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to upregulation or downregulation of specific genes, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the effects of this compound on cells can change, with prolonged exposure leading to increased cytotoxicity and alterations in cellular homeostasis . In vitro and in vivo studies have shown that the compound can cause long-term changes in gene expression and metabolic pathways, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects . At higher doses, this compound can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings underscore the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further participate in metabolic reactions . The compound can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . For example, inhibition of specific kinases by this compound can lead to changes in glycolytic and oxidative phosphorylation pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects . For instance, the compound’s interaction with mitochondrial enzymes can affect mitochondrial function and energy production .
特性
IUPAC Name |
3-(4-ethynylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)13-11-7-12-8-11/h1,3-6,11-12H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDWWWBBCCFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)
![Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate](/img/structure/B1415900.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine](/img/structure/B1415904.png)



![5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415912.png)



![1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B1415918.png)
![[4-(5-Pyrimidinyl)phenyl]methanamine dihydrochloride](/img/structure/B1415919.png)

